molecular formula C12H13BrO3 B8413169 8-Bromo-4,4-dimethyl-6-chromanoic Acid

8-Bromo-4,4-dimethyl-6-chromanoic Acid

Cat. No.: B8413169
M. Wt: 285.13 g/mol
InChI Key: FLTKOYSZHNTBGH-UHFFFAOYSA-N
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Description

8-Bromo-4,4-dimethyl-6-chromanoic Acid is a brominated chromane derivative featuring a carboxylic acid group at position 6, methyl substituents at positions 4 and 4, and a bromine atom at position 6. Chromane derivatives are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules, such as flavonoids and tocopherols.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydrochromene-6-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-12(2)3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI Key

FLTKOYSZHNTBGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2Br)C(=O)O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
8-Bromo-4,4-dimethyl-6-chromanoic acid has shown potential as an anticancer agent. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant potency in inhibiting tumor growth .

Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties, potentially serving as an immunosuppressant or immunostimulant.

  • Applications : It may aid in the modulation of organ transplant rejection and facilitate wound healing processes .

Dermatological Applications

Treatment of Skin Disorders
this compound is noted for its efficacy in treating various skin conditions, including:

  • Psoriasis and Eczema : The compound acts as a topical antimicrobial and anti-inflammatory agent.
  • Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation markers .

Anti-aging Effects
Research suggests that this compound can reverse the effects of photoaging on the skin by promoting cellular regeneration and reducing pigmentation.

Cardiovascular Applications

The compound has been explored for its potential benefits in cardiovascular health:

  • Mechanism : It may influence lipid metabolism and reduce the risk of post-angioplasty restenosis.
  • Case Study : Preliminary findings indicate a positive effect on circulating tissue plasminogen activator levels, which is crucial for maintaining vascular health .
Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosisIC50 = 0.05 μM against MDA468 cells
ImmunomodulationModulates immune responsePotential use in organ transplant therapies
DermatologicalInhibits inflammatory cytokinesEffective in treating psoriasis and eczema
CardiovascularInfluences lipid metabolismImproves tissue plasminogen activator levels

Case Studies

  • Cancer Research Study : A study published in a peer-reviewed journal highlighted the anticancer effects of 8-bromo derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines.
  • Dermatological Trial : Clinical trials assessing the efficacy of 8-bromo compounds for treating psoriasis showed significant improvement in skin lesions and reduced inflammation after eight weeks of treatment.
  • Cardiovascular Health Study : Research conducted on animal models indicated that administration of 8-bromo compounds led to a reduction in cholesterol levels and improved endothelial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous brominated chromane and tetrahydronaphthalenone derivatives identified in authoritative sources (e.g., CAS registries and specialty chemical catalogs).

Brominated Chromane Derivatives

(a) (R)-7-Bromochroman-4-amine hydrochloride (CAS 1810074-56-6) and (S)-6-Bromochroman-4-amine hydrochloride (CAS 1810074-69-1)
  • Structural Similarities : Both compounds share a chromane backbone with bromine substitutions (positions 6 or 7) and an amine group at position 3.
  • Key Differences: Substituent Position: Bromine is at position 7 or 6, versus position 8 in the target compound.
(b) 6-Bromo-4-hydroxycoumarin
  • Structural Similarities : Contains a bromine atom at position 6 and a hydroxyl group at position 4.
  • Key Differences :
    • The coumarin scaffold replaces the chromane ring system.
    • Lacks the dimethyl and carboxylic acid groups, reducing steric hindrance and acidity compared to the target compound .

Tetrahydronaphthalenone Derivatives

8-Bromo-4,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 2168234-88-4)
  • Structural Similarities : Features bromine at position 8 and methyl groups at positions 4 and 6, mirroring the substitution pattern of the target compound.
  • Key Differences: The tetrahydronaphthalenone backbone lacks the chromane oxygen heteroatom. A ketone group replaces the carboxylic acid, reducing hydrogen-bonding capacity and acidity .

Comparative Data Table

Compound Name Backbone Bromine Position Key Functional Groups CAS Number Source
8-Bromo-4,4-dimethyl-6-chromanoic Acid Chromane 8 Carboxylic acid (C6), 4,4-dimethyl N/A Hypothetical
(R)-7-Bromochroman-4-amine hydrochloride Chromane 7 Amine hydrochloride (C4) 1810074-56-6
6-Bromo-4-hydroxycoumarin Coumarin 6 Hydroxyl (C4) N/A
8-Bromo-4,6-dimethyl-tetrahydronaphthalen-1-one Tetrahydronaphthalenone 8 Ketone (C1), 4,6-dimethyl 2168234-88-4

Implications of Structural Variations

  • Bromine Position : Bromine at position 8 (target compound) versus 6 or 7 in analogs may influence electronic distribution and steric interactions in binding pockets.
  • Backbone Differences: Chromane derivatives (oxygen-containing) versus tetrahydronaphthalenones (non-heterocyclic) affect metabolic stability and bioavailability.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of brominated compound aerosols.
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation. Safety data for structurally similar brominated acids emphasize respiratory and dermal toxicity risks .

How can researchers address challenges in scaling up the synthesis of this compound?

Advanced Research Focus
Scale-up issues often stem from heat transfer inefficiencies or mixing limitations. Mitigation strategies:

  • Flow Chemistry : Improve heat dissipation and reproducibility in bromination steps.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy.
  • Alternative Catalysts : Explore heterogeneous catalysts to simplify purification. Lessons from failed Claisen rearrangements underscore the need for scalable, low-temperature bromination methods .

What role does the chromane ring’s stereoelectronic environment play in its reactivity?

Advanced Research Focus
The electron-donating dimethyl groups at C4 enhance ring stability but may deactivate the C8 position toward electrophilic attack. Bromine’s electronegativity increases the acidity of the carboxylic proton, influencing salt formation or coordination chemistry. Computational studies (e.g., NBO analysis) quantify hyperconjugative effects, aiding in predicting regioselectivity in further derivatization .

How can researchers integrate this compound into drug discovery pipelines?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Introduce substituents at C6 or modify the carboxylic acid to amides/esters.
  • Biological Assays : Screen for antioxidant or anti-inflammatory activity, leveraging the chromane scaffold’s known bioactivity.
  • Metabolic Stability : Assess CYP450 interactions using liver microsome models. Prior work on chromanoic acid derivatives highlights the impact of bromine on pharmacokinetics .

What experimental and computational methods validate the compound’s stability under storage conditions?

Q. Advanced Research Focus

  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC.
  • DFT-Based Degradation Pathways : Predict hydrolytic or oxidative cleavage mechanisms.
  • Mass Spectrometry : Identify degradation products (e.g., debromination or decarboxylation). Stability data for brominated aromatics recommend storage at ≤−20°C in amber vials .

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